(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-13-19(25-20(21-13)15-5-3-2-4-6-15)16(22)9-7-14-8-10-17-18(11-14)24-12-23-17/h2-11H,12H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIJCJBOZUOJBF-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, often referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzodioxole moiety linked to a thiazole ring via a propene chain. Its molecular formula is , and it possesses significant potential for various biological applications.
Anticancer Activity
Recent studies have demonstrated that chalcone derivatives exhibit notable anticancer properties. Specifically, the compound has shown effectiveness in inhibiting cell proliferation across various cancer cell lines. For instance, it was tested against several tumor cell lines including Huh7 (liver carcinoma), MDA-MB 231 (breast carcinoma), and PC3 (prostate carcinoma). The IC50 values for these tests indicated significant cytotoxicity, suggesting that this compound could serve as a lead candidate for anticancer drug development .
| Cell Line | IC50 Value (µM) |
|---|---|
| Huh7 | 12.5 |
| MDA-MB 231 | 10.0 |
| PC3 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Candida albicans | 13 |
The biological activity of this compound can be attributed to its ability to modulate various molecular targets within cells. It has been reported to inhibit specific protein kinases involved in cancer progression, such as DYRK1A and CDK5/p25 . This inhibition disrupts critical signaling pathways that promote cell survival and proliferation.
Study 1: In Vitro Anticancer Evaluation
In a study published in Molecules, researchers synthesized several chalcone derivatives and tested them against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with the most potent effects observed in breast and liver cancer cell lines .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting that it may provide an alternative treatment option in the face of rising antibiotic resistance .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Chalcone Derivatives
Key Observations :
- Electron-Withdrawing Groups: The 4-chlorophenyl and 3-bromophenyl analogs exhibit reduced electron density on the enone system compared to the target compound’s thiazole substituent, which may alter reactivity in nucleophilic additions .
- Thiazole vs. Thiophene : Thiazole-containing derivatives (e.g., the target compound) exhibit enhanced dipole moments due to the electronegative nitrogen in the thiazole ring, unlike thiophene-based analogs .
Crystallographic and Packing Behavior
Table 2: Crystallographic Parameters
Key Observations :
Key Observations :
- Thiazole-chalcone hybrids demonstrate moderate DNA gyrase B inhibition (IC50 ~47–49 µM), attributed to the thiazole’s ability to coordinate with enzyme active sites .
- The target compound’s 4-methyl-2-phenylthiazole group may enhance lipophilicity and membrane permeability compared to simpler phenyl or thienyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
